4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole
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Description
“4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the imidazole ring, a five-membered heterocyclic moiety, is known to contribute to the compound’s chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, which can result in various cellular effects depending on the specific target and pathway involved .
Properties
IUPAC Name |
4-[(1-methylimidazol-2-yl)sulfanylmethyl]-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-11-3-2-9-8(11)13-5-7-4-12-6-10-7/h2-4,6H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHCQNAXMIHMBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=COC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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